molecular formula C11H7ClN2O B037703 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile CAS No. 115027-08-2

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile

Cat. No.: B037703
CAS No.: 115027-08-2
M. Wt: 218.64 g/mol
InChI Key: BLEBTHHPYINQMI-UHFFFAOYSA-N
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Description

3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry This compound is characterized by the presence of a chloroacetyl group at the 3-position and a carbonitrile group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function . The indole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-(2-chloroacetyl)-1H-Indole-5-carbonitrile is unique due to the combination of the chloroacetyl and carbonitrile groups, which confer distinct reactivity and biological activity. This makes it a versatile intermediate for the synthesis of various bioactive compounds .

Properties

IUPAC Name

3-(2-chloroacetyl)-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-4-11(15)9-6-14-10-2-1-7(5-13)3-8(9)10/h1-3,6,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEBTHHPYINQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577556
Record name 3-(Chloroacetyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115027-08-2
Record name 3-(2-Chloroacetyl)-1H-indole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115027-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloroacetyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.6 g of 3-(2-aminoethyl)-5-cyanoindole [obtainable by reaction of 5-cyanoindole with 2-chloroacetyl chloride to give 3-(2-chloroacetyl)-5-cyanoindole, subsequent reduction with diborane, reaction with phthalimide and hydrolysis]and one equivalent of 5-[N,N-bis(2-chloroethyl)amino]benzofuran [obtainable by reaction of 2-chloroacetyl chloride with 5-aminobenzofuran and subsequent reduction with diborane] in 40 ml of acetone and 40 ml of water is boiled for 20 hours and then worked up in the customary manner. 1-[2-(5-Cyanoindol-3-yl)ethyl]-4-(benzofuran-5-yl)piperazine is obtained.
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